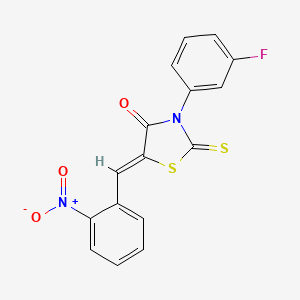![molecular formula C18H14ClF3N8O2 B11693357 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-(2-cloro-5-nitrobencilideno)hidrazinil]-N-metil-N’-[3-(trifluorometil)fenil]-1,3,5-triazina-2,4-diamina es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de triazina, un grupo hidrazinil y varios sustituyentes como grupos cloro, nitro y trifluorometil.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 6-[(2E)-2-(2-cloro-5-nitrobencilideno)hidrazinil]-N-metil-N’-[3-(trifluorometil)fenil]-1,3,5-triazina-2,4-diamina típicamente implica un proceso de varios pasos:
Formación del intermedio de hidrazona: La reacción comienza con la condensación de 2-cloro-5-nitrobenzaldehído con hidrato de hidrazina para formar el intermedio de hidrazona. Este paso generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo.
Ciclización a triazina: El intermedio de hidrazona luego se hace reaccionar con cloruro de cianúrico en presencia de una base como la trietilamina. Esta reacción de ciclización forma el anillo de triazina.
Reacciones de sustitución: El paso final implica la introducción de los grupos N-metil y N’-[3-(trifluorometil)fenil] mediante reacciones de sustitución nucleofílica. Estas reacciones generalmente se llevan a cabo en solventes apróticos polares como la dimetilformamida (DMF) bajo condiciones controladas de temperatura.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidrazinil, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en un grupo amino en condiciones adecuadas.
Sustitución: El compuesto puede participar en varias reacciones de sustitución, especialmente en el anillo de triazina y los sustituyentes aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y la hidrogenación catalítica se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar en reacciones de sustitución, típicamente en presencia de una base.
Productos principales
Oxidación: Formación de óxidos y otros derivados oxigenados.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios derivados de triazina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, se investiga el potencial del compuesto como molécula bioactiva. Sus características estructurales sugieren posibles interacciones con objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
Las posibles aplicaciones medicinales del compuesto incluyen su uso como agente antimicrobiano, anticancerígeno y antiinflamatorio. La investigación está en curso para explorar su eficacia y seguridad en diversos contextos terapéuticos.
Industria
En aplicaciones industriales, el compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y revestimientos. Sus propiedades químicas únicas contribuyen al rendimiento y la durabilidad de estos materiales.
Mecanismo De Acción
El mecanismo de acción de 6-[(2E)-2-(2-cloro-5-nitrobencilideno)hidrazinil]-N-metil-N’-[3-(trifluorometil)fenil]-1,3,5-triazina-2,4-diamina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. Las características estructurales del compuesto le permiten unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 6-[(2E)-2-(2-clorobencilideno)hidrazinil]-N-metil-N’-[3-(trifluorometil)fenil]-1,3,5-triazina-2,4-diamina
- 6-[(2E)-2-(2-nitrobencilideno)hidrazinil]-N-metil-N’-[3-(trifluorometil)fenil]-1,3,5-triazina-2,4-diamina
- **6-[(2E)-2-(2-cloro-5-nitrobencilideno)hidrazinil]-N-metil-N’-[3-(metil)fenil]-1,3,5-triazina-2,4-diamina
Unicidad
La unicidad de 6-[(2E)-2-(2-cloro-5-nitrobencilideno)hidrazinil]-N-metil-N’-[3-(trifluorometil)fenil]-1,3,5-triazina-2,4-diamina radica en su combinación de sustituyentes, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C18H14ClF3N8O2 |
|---|---|
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H14ClF3N8O2/c1-23-15-26-16(25-12-4-2-3-11(8-12)18(20,21)22)28-17(27-15)29-24-9-10-7-13(30(31)32)5-6-14(10)19/h2-9H,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
Clave InChI |
HXVHFTDTEIUGHJ-PGGKNCGUSA-N |
SMILES isomérico |
CNC1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CNC1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)

